5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused with a quinazoline moiety, along with methoxyphenyl and phenyl substituents, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and quinazoline intermediates under specific conditions. For instance, the reaction of 2-chloromethyl-4-methyl-quinazoline with a pyrazole derivative in the presence of a base can yield the desired compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or metal-catalyzed reactions .
Chemical Reactions Analysis
5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like tetrahydrofuran, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
5-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline can be compared with other similar compounds, such as:
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: These compounds also exhibit significant biological activities, including anti-HIV and antibacterial properties.
Quinazolinone derivatives: These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects.
The uniqueness of this compound lies in its specific structural features and the combination of substituents, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C27H23N5O |
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Molecular Weight |
433.5 g/mol |
IUPAC Name |
5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C27H23N5O/c1-18-16-25-22-10-6-7-11-24(22)28-27(32(25)29-18)23-17-31(20-8-4-3-5-9-20)30-26(23)19-12-14-21(33-2)15-13-19/h3-17,27-28H,1-2H3 |
InChI Key |
DTIBEYXKOIHUPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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